3-Methoxybenzyl alcohol

Description

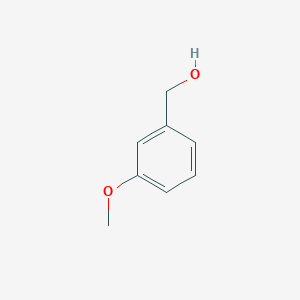

Structure

3D Structure

Properties

IUPAC Name |

(3-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-10-8-4-2-3-7(5-8)6-9/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIGNZLVHOZEOPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20220001 | |

| Record name | 3-Methoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20220001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow or light brown liquid; [Acros Organics MSDS] | |

| Record name | 3-Methoxybenzyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19917 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6971-51-3 | |

| Record name | 3-Methoxybenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6971-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxybenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006971513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6971-51-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66559 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20220001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxybenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.455 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHOXYBENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1XC3698N5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methoxybenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methoxybenzyl alcohol (CAS No. 6971-51-3), a versatile organic compound with applications in organic synthesis and potential pharmacological relevance. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and known biological activities, including its role as an aldehyde dehydrogenase inhibitor, and its antioxidant and antimicrobial properties. Detailed experimental methodologies for key assays are provided to facilitate further research and development. Additionally, this guide explores its potential interaction with cellular signaling pathways, drawing parallels with structurally related compounds, to highlight areas for future investigation in drug discovery.

Chemical and Physical Properties

3-Methoxybenzyl alcohol is a colorless to pale yellow liquid. Its core structure consists of a benzene (B151609) ring substituted with a methoxy (B1213986) group and a hydroxymethyl group at the meta (3) position.

Identifiers and Descriptors

| Property | Value |

| CAS Number | 6971-51-3[1][2][3][4][5] |

| IUPAC Name | (3-methoxyphenyl)methanol[2] |

| Synonyms | m-Methoxybenzyl alcohol, m-Anisyl alcohol, Benzenemethanol, 3-methoxy-[1][2][3] |

| Molecular Formula | C₈H₁₀O₂[2][4][5] |

| Molecular Weight | 138.16 g/mol [3] |

| InChI Key | IIGNZLVHOZEOPV-UHFFFAOYSA-N[2][5] |

| SMILES | COc1cccc(CO)c1[3] |

Physicochemical Data

| Property | Value | Reference |

| Boiling Point | 250 °C at 723 mmHg | [3] |

| Melting Point | Not available | |

| Density | 1.112 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.540 | [3] |

| Solubility | Soluble in ether and alcohol; Insoluble in water | [5] |

| Flash Point | 110 °C (closed cup) |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): Data available.

-

¹³C NMR (in CDCl₃): Data available.

Infrared (IR) Spectroscopy

-

IR Spectrum (liquid film): Data available from the NIST WebBook.[2]

Mass Spectrometry (MS)

-

Mass Spectrum (electron ionization): Data available from the NIST WebBook.[2]

Synthesis Protocols

Several methods for the synthesis of 3-Methoxybenzyl alcohol have been reported. A common approach involves the reduction of 3-methoxybenzaldehyde (B106831).

Reduction of 3-Methoxybenzaldehyde with Sodium Borohydride (B1222165)

This method is a widely used and straightforward procedure for the synthesis of benzyl (B1604629) alcohols.

Experimental Protocol:

-

Dissolve 3-methoxybenzaldehyde (1 equivalent) in methanol (B129727) in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) (2 equivalents) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to obtain the crude 3-Methoxybenzyl alcohol.

-

Purify the product by vacuum distillation or column chromatography on silica (B1680970) gel.

Synthesis workflow for 3-Methoxybenzyl alcohol.

Biological Activities and Potential Applications in Drug Development

3-Methoxybenzyl alcohol has been identified as a natural product and is explored for its biological activities, making it a molecule of interest for drug development. It serves as a versatile building block for the synthesis of more complex, biologically active compounds.

Aldehyde Dehydrogenase (ALDH) Inhibition

3-Methoxybenzyl alcohol has been shown to inhibit the enzyme Aldehyde Dehydrogenase (ALDH). ALDHs are a group of enzymes responsible for the oxidation of aldehydes, and their inhibition is a therapeutic strategy for conditions such as alcohol dependence.

Experimental Protocol: ALDH Inhibition Assay

-

Prepare a reaction mixture containing a suitable buffer (e.g., sodium pyrophosphate), NAD⁺, and the ALDH enzyme.

-

Add varying concentrations of 3-Methoxybenzyl alcohol (the inhibitor) to the reaction mixture.

-

Initiate the reaction by adding the aldehyde substrate (e.g., acetaldehyde).

-

Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Workflow for ALDH inhibition assay.

Antioxidant Activity

3-Methoxybenzyl alcohol has demonstrated antioxidant properties, which are attributed to its ability to scavenge free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Prepare various concentrations of 3-Methoxybenzyl alcohol in methanol.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add the different concentrations of 3-Methoxybenzyl alcohol to the wells. A control well should contain only DPPH and methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity for each concentration.

-

Determine the EC₅₀ value, which is the concentration of the sample that scavenges 50% of the DPPH radicals.

Antimicrobial Activity

This compound has been reported to possess antimicrobial properties, inhibiting the growth of certain bacteria.

Experimental Protocol: Broth Microdilution Assay

-

Prepare a two-fold serial dilution of 3-Methoxybenzyl alcohol in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the target bacterium.

-

Include a positive control (broth with bacteria, no inhibitor) and a negative control (broth only).

-

Incubate the plate at the optimal temperature for the bacterium for 18-24 hours.

-

Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Involvement in Cellular Signaling Pathways

While direct studies on the effect of 3-Methoxybenzyl alcohol on specific signaling pathways are limited, research on structurally similar compounds, such as 4-methoxybenzyl alcohol and 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), provides insights into potential mechanisms of action. A notable example is the modulation of the PI3K/Akt signaling pathway. This pathway is crucial for regulating cell survival, proliferation, and metabolism, and its dysregulation is implicated in diseases like cancer.

Note: The following pathway and protocol are based on studies of analogs and represent a potential area of investigation for 3-Methoxybenzyl alcohol.

Potential modulation of the PI3K/Akt pathway.

Experimental Protocol: Western Blot Analysis of PI3K/Akt Pathway Activation

This protocol allows for the investigation of the phosphorylation status of key proteins in the PI3K/Akt pathway in response to treatment with a test compound.

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., cancer cells, neuronal cells) to 70-80% confluency.

-

Treat the cells with various concentrations of 3-Methoxybenzyl alcohol for a specified duration. Include an untreated control.

-

-

Protein Extraction:

-

Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST).

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key pathway proteins (e.g., p-Akt, Akt, p-mTOR, mTOR).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

-

Conclusion

3-Methoxybenzyl alcohol is a compound with a well-defined chemical profile and established synthesis routes. Its documented biological activities, particularly as an enzyme inhibitor and antioxidant, suggest its potential as a lead compound or a scaffold in drug discovery programs. Further investigation into its mechanism of action and its effects on key cellular signaling pathways, such as the PI3K/Akt pathway, is warranted to fully elucidate its therapeutic potential. The experimental protocols provided in this guide offer a foundation for researchers to explore these avenues.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. 3-Methoxybenzyl alcohol | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

3-Methoxybenzyl alcohol structural formula and IUPAC name

An In-depth Technical Guide to 3-Methoxybenzyl Alcohol

For researchers, scientists, and drug development professionals, 3-Methoxybenzyl alcohol serves as a versatile building block in organic synthesis and a compound of interest for its potential biological activities. This guide provides a comprehensive overview of its structural formula, IUPAC name, key physicochemical properties, relevant experimental protocols, and insights into related signaling pathways.

Structural Formula and IUPAC Name

3-Methoxybenzyl alcohol, an aromatic alcohol, is characterized by a benzene (B151609) ring substituted with a methoxy (B1213986) group and a hydroxymethyl group at positions 3 and 1, respectively.

Structural Formula:

IUPAC Name: (3-methoxyphenyl)methanol[1][2]

Synonyms: m-Methoxybenzyl alcohol, 3-Anisyl alcohol[2][3][4]

Physicochemical Data

A summary of key quantitative data for 3-Methoxybenzyl alcohol is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀O₂ | [1][3][4][5] |

| Molecular Weight | 138.16 g/mol | [1][3] |

| CAS Number | 6971-51-3 | [3][4][5] |

| Appearance | Colorless liquid | [1] |

| Density | 1.112 g/mL at 25 °C | |

| Boiling Point | 250 °C at 723 mmHg | |

| Refractive Index | n20/D 1.540 | |

| Flash Point | 110 °C (closed cup) |

Experimental Protocols

Detailed methodologies for the synthesis and oxidation of 3-Methoxybenzyl alcohol are crucial for its application in research and development.

Synthesis of 3-Methoxybenzyl Alcohol via Reduction of m-Methoxybenzaldehyde

This protocol outlines the synthesis of 3-Methoxybenzyl alcohol through the hydrogenation of m-methoxybenzaldehyde.

Materials:

-

m-Methoxybenzaldehyde (40 g)

-

Ethanol (B145695) (200 ml)

-

Adams catalyst (platinum oxide) (0.2 g)

-

0.1M Iron (II) sulfate (B86663) solution (2 ml)

-

Hydrogen gas

-

Adams hydrogenation apparatus

-

Rotary evaporator

-

Vacuum distillation apparatus

-

Nitrogen gas

Procedure:

-

In the flask of an Adams hydrogenation apparatus, combine 40 g of m-methoxybenzaldehyde, 200 ml of ethanol, 0.2 g of freshly prepared Adams catalyst, and 2 ml of 0.1M iron (II) sulfate solution.[3]

-

Pressurize the apparatus with hydrogen to 3 atm and commence shaking.[3]

-

Monitor the hydrogen uptake. The theoretical amount (0.294 mole) should be absorbed in approximately 10 minutes.[3]

-

After the reaction is complete, vent the apparatus and filter the mixture to remove the catalyst.

-

Remove the ethanol from the filtrate using a rotary evaporator under reduced pressure.[3]

-

Distill the remaining residue under vacuum and nitrogen to obtain pure 3-methoxybenzyl alcohol. The boiling point is approximately 150°C at 25 mmHg. The yield is expected to be quantitative.[3]

Synthesis of 3-Methoxybenzyl Alcohol via Reduction of m-Methoxybenzoic Acid

An alternative synthesis route involves the reduction of m-methoxybenzoic acid using a strong reducing agent.

Materials:

-

m-Methoxybenzoic acid (50 g)

-

Dry tetrahydrofuran (B95107) (THF) (600 ml)

-

Lithium aluminum hydride (LAH) (15 g)

-

Saturated sodium chloride solution (50 ml)

-

Ether (200 ml)

-

Reflux apparatus

-

Filtration apparatus

-

Rotary evaporator

-

Reduced pressure distillation apparatus

Procedure:

-

In a reaction flask, prepare a stirred solution of 15 g of lithium aluminum hydride in 100 ml of dry tetrahydrofuran.[5]

-

Slowly add a solution of 50 g of m-methoxybenzoic acid in 500 ml of dry tetrahydrofuran to the LAH solution.[5]

-

Once the addition is complete, reflux the reaction mixture for 1 hour.[5]

-

Cool the mixture and cautiously add 50 ml of saturated sodium chloride solution to quench the excess LAH.[5]

-

Filter the resulting slurry and wash the insoluble material with 200 ml of ether.[5]

-

Combine the filtrates and evaporate the solvent to dryness to yield an oil.[5]

-

Distill the oil under reduced pressure to obtain pure m-methoxybenzyl alcohol.[5]

Oxidation of 3-Methoxybenzyl Alcohol to 3-Methoxybenzaldehyde

The selective oxidation of 3-Methoxybenzyl alcohol to the corresponding aldehyde is a common and important transformation.

Materials:

-

3-Methoxybenzyl alcohol

-

(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

-

Copper(I) bromide (CuBr)

-

2,2'-Bipyridine (bpy)

-

N-Methylimidazole (NMI)

-

Water

Procedure:

-

Prepare a catalyst system in situ using a copper(I) salt and TEMPO. A Cu(I)/TEMPO catalyst system is effective for the aerobic oxidation of primary alcohols to aldehydes.[6]

-

The reaction can be carried out in acetonitrile with ambient air as the oxidant.[6][7]

-

The specific conditions (e.g., reaction temperature, open or closed system) can be adjusted based on the volatility of the aldehyde product.[6]

-

Upon completion of the reaction, which can be monitored by a color change from red-brown to green, the mixture is worked up.[7]

-

A typical workup involves diluting the reaction mixture with pentane and water, followed by separation of the organic layer.[7]

-

The aldehyde product can be isolated and purified by aqueous extraction, filtration through a silica (B1680970) plug, or silica column chromatography.[6]

Signaling Pathway Visualization

While the direct signaling pathways of 3-Methoxybenzyl alcohol are not extensively documented, research on a closely related compound, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), provides valuable insights into potential biological mechanisms. DHMBA has been shown to exhibit anticancer and anti-adipogenesis effects by modulating key signaling pathways. The following diagram illustrates the inhibitory effect of DHMBA on the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and proliferation.

Caption: Inhibitory effect of DHMBA on the PI3K/Akt/mTOR signaling pathway.

References

- 1. 3-Methoxybenzyl alcohol | CymitQuimica [cymitquimica.com]

- 2. 3-Methoxybenzyl alcohol | C8H10O2 | CID 81437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. 3-Methoxybenzyl alcohol | 6971-51-3 | FM37493 | Biosynth [biosynth.com]

- 5. prepchem.com [prepchem.com]

- 6. Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

(3-Methoxyphenyl)methanol physical and chemical properties

An In-depth Technical Guide to (3-Methoxyphenyl)methanol: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Methoxyphenyl)methanol, also known as m-methoxybenzyl alcohol, is an aromatic alcohol that serves as a versatile intermediate in organic synthesis. Its chemical structure, featuring a methoxy (B1213986) group on the phenyl ring, imparts specific physical and chemical properties that are of interest in various research and development applications, including the synthesis of pharmaceuticals and other fine chemicals. This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of (3-Methoxyphenyl)methanol. It includes detailed tables of quantitative data, experimental protocols for its synthesis and purification, and a discussion of its potential biological activities based on structurally related compounds.

Chemical and Physical Properties

(3-Methoxyphenyl)methanol is a colorless to light yellow liquid at room temperature.[1][2] It is characterized by the presence of a hydroxyl group and a methoxy group on a benzene (B151609) ring, which influence its solubility and reactivity.

Identifiers and General Properties

| Property | Value | Reference(s) |

| IUPAC Name | (3-Methoxyphenyl)methanol | [2] |

| Synonyms | 3-Methoxybenzyl alcohol, m-Anisyl alcohol | [2] |

| CAS Number | 6971-51-3 | [1][2] |

| Molecular Formula | C₈H₁₀O₂ | [1][2] |

| Molecular Weight | 138.16 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [1][2] |

Physical Properties

| Property | Value | Reference(s) |

| Melting Point | 29 - 30 °C | [3] |

| Boiling Point | 247.4 °C at 760 mmHg | [3] |

| Density | 1.112 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.540 | [3] |

| Flash Point | 109.9 °C | [3] |

| Water Solubility | Immiscible | [4] |

| Organic Solvent Solubility | Soluble in ethanol (B145695) and ether | [2] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of (3-Methoxyphenyl)methanol.

1H NMR Spectroscopy

The 1H NMR spectrum provides information about the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.17 | t | 1H | Ar-H |

| 6.81–6.83 | m | 2H | Ar-H |

| 6.73–6.75 | m | 1H | Ar-H |

| 4.51 | s | 2H | -CH₂OH |

| 3.70 | s | 3H | -OCH₃ |

| 2.72 | br. | 1H | -OH |

Solvent: CDCl₃, Frequency: 600 MHz

13C NMR Spectroscopy

The 13C NMR spectrum reveals the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 159.77 | Ar-C-O |

| 142.64 | Ar-C |

| 129.55 | Ar-CH |

| 119.16 | Ar-CH |

| 113.18 | Ar-CH |

| 112.27 | Ar-CH |

| 64.98 | -CH₂OH |

| 55.21 | -OCH₃ |

Solvent: CDCl₃, Frequency: 151 MHz

Other Spectroscopic Data

-

Infrared (IR) Spectroscopy: The IR spectrum of (3-Methoxyphenyl)methanol exhibits characteristic absorption bands for the hydroxyl (-OH) group (a broad peak around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and the methyl/methylene groups (around 2850-2960 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and C-O stretching (around 1030-1250 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum shows a molecular ion peak [M]⁺ at m/z = 138, corresponding to the molecular weight of the compound.

Experimental Protocols

Synthesis of (3-Methoxyphenyl)methanol by Reduction of 3-Methoxybenzaldehyde (B106831)

This protocol describes a general method for the reduction of an aromatic aldehyde to the corresponding alcohol using sodium borohydride (B1222165).

Materials:

-

3-Methoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (B129727) (MeOH)

-

Deionized water

-

Diethyl ether or Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), dilute solution

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxybenzaldehyde (1.0 eq) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.0-1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.[5]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[5]

-

Carefully quench the reaction by the slow addition of dilute hydrochloric acid until the effervescence ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volume of residue).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude (3-Methoxyphenyl)methanol.

Purification

The crude product can be purified by either vacuum distillation or recrystallization.

3.2.1. Vacuum Distillation A general procedure for the purification of a liquid compound by vacuum distillation.

Procedure:

-

Set up a vacuum distillation apparatus.

-

Place the crude (3-Methoxyphenyl)methanol in the distillation flask.

-

Slowly reduce the pressure to the desired level.

-

Heat the distillation flask to the boiling point of the compound at the reduced pressure.

-

Collect the fraction that distills at a constant temperature.

3.2.2. Recrystallization A general procedure for the purification of a solid compound by recrystallization from a two-solvent system (e.g., ether/hexane).

Procedure:

-

Dissolve the crude solid in a minimum amount of hot diethyl ether (the "good" solvent).

-

While the solution is still warm, slowly add hexane (B92381) (the "poor" solvent) dropwise until the solution becomes slightly cloudy.

-

Add a few drops of hot diethyl ether to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold hexane.

-

Dry the crystals under vacuum.

Reactivity and Potential Biological Activity

(3-Methoxyphenyl)methanol undergoes typical reactions of a primary alcohol, such as oxidation to the corresponding aldehyde (3-methoxybenzaldehyde) or carboxylic acid (3-methoxybenzoic acid), and esterification.

While direct studies on the biological activity of (3-Methoxyphenyl)methanol are limited, research on its isomers and structurally related compounds suggests potential areas of interest. For instance, 4-methoxybenzyl alcohol has demonstrated neuroprotective effects against cerebral ischemia-reperfusion injury, potentially through the activation of the PI3K/Akt signaling pathway.[6] This pathway is crucial for cell survival and proliferation. Additionally, other methoxy-substituted benzyl (B1604629) alcohols have been reported to possess antioxidant and anti-inflammatory properties.[7][8] The antioxidant activity of phenolic compounds is often attributed to their ability to scavenge free radicals.

Disclaimer: The following signaling pathway is a hypothetical representation based on the known activities of structurally similar compounds, such as 4-methoxybenzyl alcohol and 3,5-dihydroxy-4-methoxybenzyl alcohol. Direct experimental evidence for the involvement of (3-Methoxyphenyl)methanol in these specific pathways is currently lacking.

Safety and Handling

(3-Methoxyphenyl)methanol is considered an irritant and may be harmful if swallowed. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a cool, dry, and well-ventilated area.

Conclusion

(3-Methoxyphenyl)methanol is a valuable chemical intermediate with well-defined physical and chemical properties. This guide provides a comprehensive summary of its characteristics, along with general protocols for its synthesis and purification. While its specific biological activities require further investigation, the known effects of structurally similar compounds suggest that it may possess interesting pharmacological properties, warranting further exploration by researchers in drug discovery and development.

References

- 1. 3-Methoxybenzyl alcohol | CymitQuimica [cymitquimica.com]

- 2. CAS 6971-51-3: 3-Methoxybenzyl alcohol | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. parchem.com [parchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 4-Methoxybenzylalcohol protects brain microvascular endothelial cells against oxygen-glucose deprivation/reperfusion-induced injury via activation of the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

A Technical Guide to the Solubility of 3-Methoxybenzyl Alcohol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-methoxybenzyl alcohol in various organic solvents. Due to a lack of specific quantitative data in publicly available literature, this document focuses on qualitative solubility characteristics and provides a detailed experimental protocol for determining precise solubility values.

Introduction

3-Methoxybenzyl alcohol (CAS No. 6971-51-3) is an aromatic alcohol with the chemical formula C₈H₁₀O₂. Its structure, featuring a benzene (B151609) ring, a methoxy (B1213986) group, and a hydroxyl group, imparts a moderate polarity that governs its solubility in different media. Understanding the solubility of this compound is critical for a wide range of applications, including as an intermediate in organic synthesis, and in the formulation of pharmaceuticals and fragrances.

Solubility Profile of 3-Methoxybenzyl Alcohol

| Solvent Category | Solvent | Qualitative Solubility |

| Alcohols | Ethanol | Soluble[1][2] |

| Ethers | Diethyl Ether | Soluble[1][2] |

| Nitriles | Acetonitrile | Sparingly Soluble[3][4] |

| Chlorinated Solvents | Chloroform | Sparingly Soluble[3][4] |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Slightly Soluble[3][4] |

| Aqueous | Water | Insoluble/Immiscible[1][3][4] |

For comparison, the parent compound, benzyl (B1604629) alcohol, is reported to have a solubility of approximately 4 g/100 mL in water at room temperature and is miscible with alcohol and diethyl ether.[5][6] The presence of the methoxy group in 3-methoxybenzyl alcohol is expected to slightly alter its polarity and, consequently, its solubility profile compared to benzyl alcohol.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, a well-defined experimental protocol is essential. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

The Shake-Flask Method

This method involves equilibrating an excess amount of the solute (3-methoxybenzyl alcohol) with the solvent of interest over a specified period at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined using a suitable analytical technique.

Materials and Equipment:

-

3-Methoxybenzyl alcohol (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of 3-methoxybenzyl alcohol to a series of glass vials. The excess is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. The temperature should be carefully controlled and recorded.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time to allow the undissolved solid to settle. If necessary, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe. To ensure no solid particles are transferred, pass the sample through a syringe filter into a clean vial.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical instrument (e.g., HPLC, GC, or UV-Vis spectrophotometry) to determine the concentration of 3-methoxybenzyl alcohol.

-

Calculation: Calculate the solubility of 3-methoxybenzyl alcohol in the solvent based on the measured concentration and the dilution factor. The results are typically expressed in g/100 mL or mol/L.

Visualizing Experimental and Logical Relationships

To further clarify the processes and concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for determining the solubility of 3-Methoxybenzyl alcohol.

Caption: Relationship between solvent polarity and qualitative solubility of 3-Methoxybenzyl alcohol.

Conclusion

This technical guide has summarized the available qualitative solubility data for 3-methoxybenzyl alcohol in a range of common organic solvents. While quantitative data is currently lacking in the literature, the provided experimental protocol for the shake-flask method offers a robust framework for researchers and drug development professionals to determine these precise values. The established solubility characteristics, in conjunction with the ability to generate quantitative data, will aid in the effective use of 3-methoxybenzyl alcohol in various scientific and industrial applications.

References

- 1. 3-Methoxybenzyl alcohol, 97+% | Fisher Scientific [fishersci.ca]

- 2. CAS 6971-51-3: 3-Methoxybenzyl alcohol | CymitQuimica [cymitquimica.com]

- 3. lookchem.com [lookchem.com]

- 4. 6971-51-3 | CAS DataBase [m.chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Benzyl alcohol - Wikipedia [en.wikipedia.org]

Spectral Analysis of 3-Methoxybenzyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for 3-Methoxybenzyl alcohol (CAS No. 6971-51-3), a key intermediate in organic synthesis. The document details its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Experimental protocols for these analytical techniques are also provided, offering a comprehensive resource for laboratory applications.

Spectral Data Summary

The spectral data for 3-Methoxybenzyl alcohol (C₈H₁₀O₂) provides a unique fingerprint for its molecular structure. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.26 | t | 1H | Ar-H (C5-H) |

| ~6.91 | d | 1H | Ar-H (C6-H) |

| ~6.85 | s | 1H | Ar-H (C2-H) |

| ~6.81 | d | 1H | Ar-H (C4-H) |

| ~4.65 | s | 2H | -CH₂OH |

| ~3.81 | s | 3H | -OCH₃ |

| ~2.5 (variable) | br s | 1H | -OH |

Solvent: CDCl₃. Instrument: 400 MHz NMR Spectrometer.[1]

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| 159.8 | C3 (Ar-C-OCH₃) |

| 143.1 | C1 (Ar-C-CH₂OH) |

| 129.5 | C5 (Ar-CH) |

| 119.3 | C6 (Ar-CH) |

| 112.5 | C4 (Ar-CH) |

| 112.3 | C2 (Ar-CH) |

| 65.1 | -CH₂OH |

| 55.2 | -OCH₃ |

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3400 | Strong, Broad | O-H stretch (alcohol) |

| 3000-3100 | Medium | C-H stretch (aromatic) |

| 2850-3000 | Medium | C-H stretch (aliphatic) |

| 1600, 1585, 1490 | Medium-Strong | C=C stretch (aromatic ring) |

| 1260 | Strong | C-O stretch (aryl ether) |

| 1040 | Strong | C-O stretch (primary alcohol) |

Sample Preparation: Liquid Film.[1][3]

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 138 | 100 | [M]⁺ (Molecular Ion) |

| 109 | ~50 | [M - CH₂OH]⁺ |

| 107 | ~35 | [M - OCH₃]⁺ |

| 94 | ~12 | [M - C₂H₄O]⁺ |

| 77 | ~45 | [C₆H₅]⁺ |

Ionization Method: Electron Ionization (EI).[2][4]

Experimental Protocols

Detailed methodologies for acquiring the spectral data are outlined below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-25 mg of 3-Methoxybenzyl alcohol is accurately weighed and dissolved in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃).[5]

-

The solution is filtered through a pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[5]

-

The NMR tube is capped securely.

¹H NMR Acquisition:

-

The sample is inserted into the NMR spectrometer.

-

The magnetic field is locked onto the deuterium (B1214612) signal of the solvent.

-

The magnetic field homogeneity is optimized by shimming.

-

A standard single-pulse ¹H NMR experiment is performed. Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and an appropriate relaxation delay.[6]

¹³C NMR Acquisition:

-

For ¹³C NMR, a more concentrated sample (as much as will dissolve) is often preferred due to the lower natural abundance and sensitivity of the ¹³C nucleus.[5]

-

A standard proton-decoupled ¹³C NMR experiment is performed.[7] This involves broadband decoupling of protons to simplify the spectrum to single lines for each unique carbon atom.

-

A longer acquisition time or a greater number of scans is typically required compared to ¹H NMR to obtain a spectrum with an adequate signal-to-noise ratio.[5]

Infrared (IR) Spectroscopy

Sample Preparation (Thin Liquid Film):

-

A drop or two of neat 3-Methoxybenzyl alcohol is placed between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates.[8]

-

The plates are gently pressed together to form a thin, uniform liquid film.

Data Acquisition (FTIR):

-

A background spectrum of the empty salt plates is first recorded.

-

The "sandwich" of salt plates containing the sample is placed in the sample holder of the FTIR spectrometer.[8]

-

The infrared spectrum is then recorded. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).[9]

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

A small amount of the 3-Methoxybenzyl alcohol sample is introduced into the mass spectrometer, typically after separation by gas chromatography (GC-MS).[10]

-

The sample is vaporized and then ionized.[11] For electron ionization (EI), the vaporized molecules are bombarded with a high-energy electron beam, causing the ejection of an electron to form a molecular ion (M⁺).[12][13]

Mass Analysis and Detection:

-

The resulting ions are accelerated into a mass analyzer.[10]

-

The mass analyzer, often a quadrupole or magnetic sector, separates the ions based on their mass-to-charge (m/z) ratio.[13]

-

A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.[13]

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectral analysis of an organic compound like 3-Methoxybenzyl alcohol.

Caption: Workflow for the spectral analysis of 3-Methoxybenzyl alcohol.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 3-Methoxybenzyl alcohol | C8H10O2 | CID 81437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Methoxybenzyl alcohol [webbook.nist.gov]

- 4. 3-Methoxybenzyl alcohol [webbook.nist.gov]

- 5. NMR Sample Preparation [nmr.chem.umn.edu]

- 6. ekwan.github.io [ekwan.github.io]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. webassign.net [webassign.net]

- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 11. SPECTROSCOPY AND STRUCTURE DETERMINATION [sydney.edu.au]

- 12. Mass Spectrometry [www2.chemistry.msu.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

The Discovery, Natural Occurrence, and Bioactivity of 3-Methoxybenzyl Alcohol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, natural occurrence, and biological activities of 3-Methoxybenzyl alcohol and its derivatives, with a focus on their potential applications in drug development. This document details the known natural sources of these compounds, including the orchid Dendrobium officinale, the Pacific oyster Crassostrea gigas, and the pumpkin Cucurbita pepo. The guide summarizes the key biological effects of these derivatives, such as antimicrobial, anti-inflammatory, and antioxidant properties. Detailed experimental protocols for isolation and biological evaluation are provided, along with visualizations of key signaling pathways to facilitate a deeper understanding of their mechanisms of action. All quantitative data is presented in structured tables for ease of comparison.

Introduction

Benzyl alcohol derivatives are a class of organic compounds that have garnered significant interest in the scientific community due to their diverse biological activities. Among these, 3-Methoxybenzyl alcohol and its hydroxylated derivatives represent a promising group of natural products with potential therapeutic applications. These compounds, found in a variety of natural sources, have demonstrated a range of effects from antimicrobial to anti-inflammatory and antioxidant activities. This guide aims to provide an in-depth technical resource for researchers and professionals in the field of drug discovery and development, summarizing the current knowledge on these compounds and providing detailed methodologies for their study.

3-Methoxybenzyl Alcohol

Discovery and Natural Occurrence

3-Methoxybenzyl alcohol has been identified as a natural product present in the root of the orchid Dendrobium officinale[1][2]. This plant has a long history of use in traditional medicine, suggesting the potential for its constituent compounds to possess bioactive properties.

Biological Activity and Mechanism of Action

The primary reported biological activity of 3-Methoxybenzyl alcohol is its antibacterial effect. It is proposed to inhibit the growth of bacteria by targeting and binding to the enzyme Aldehyde Dehydrogenase (ALDH)[1][2]. This enzyme is crucial for cellular energy production in bacteria. By inhibiting ALDH, 3-Methoxybenzyl alcohol disrupts bacterial metabolism, leading to a bacteriostatic or bactericidal effect. Furthermore, it has been shown to inhibit bacterial Vanillyl Alcohol Dehydrogenase, an enzyme involved in the formation of vanillin[1]. The compound also exhibits antioxidant properties, offering protection against damage from oxidative stress[1].

Experimental Protocols

2.3.1. Antibacterial Activity Assessment (General Protocol)

A common method to assess the antibacterial activity of a compound is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

-

Materials:

-

Mueller-Hinton Broth (MHB)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

3-Methoxybenzyl alcohol

-

96-well microtiter plates

-

Spectrophotometer (for measuring optical density at 600 nm)

-

-

Procedure:

-

Prepare a stock solution of 3-Methoxybenzyl alcohol in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to achieve a range of concentrations.

-

Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

-

Include positive (bacteria in MHB without the compound) and negative (MHB alone) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

2.3.2. Aldehyde Dehydrogenase (ALDH) Inhibition Assay (General Protocol)

The inhibitory effect of 3-Methoxybenzyl alcohol on ALDH can be quantified using a commercially available assay kit or by monitoring the reduction of NAD⁺ to NADH.

-

Materials:

-

Aldehyde Dehydrogenase enzyme

-

Substrate (e.g., acetaldehyde)

-

NAD⁺

-

Assay buffer (e.g., sodium pyrophosphate buffer, pH 8.8)

-

3-Methoxybenzyl alcohol

-

Spectrophotometer capable of measuring absorbance at 340 nm

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NAD⁺, and the ALDH enzyme.

-

Add varying concentrations of 3-Methoxybenzyl alcohol to the reaction mixture.

-

Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

-

Initiate the reaction by adding the aldehyde substrate.

-

Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

The IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) can be determined by plotting the reaction rate against the inhibitor concentration.

-

Mechanism Visualization

References

Initial Synthesis Routes for 3-Methoxybenzyl Alcohol: A Technical Guide

This in-depth technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the primary synthesis routes for 3-methoxybenzyl alcohol. This guide details various methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols for key reactions.

Core Synthesis Pathways

The synthesis of 3-methoxybenzyl alcohol, a valuable intermediate in the pharmaceutical and fragrance industries, can be achieved through several established routes. The most common strategies involve the reduction of 3-methoxybenzaldehyde (B106831) or 3-methoxybenzoic acid. Other multi-step syntheses from alternative starting materials have also been developed.

Data Summary

The following table summarizes the quantitative data for the primary synthesis routes discussed in this guide.

| Synthesis Route | Starting Material | Reagents | Yield (%) | Purity (%) | Reference |

| Catalytic Hydrogenation | 3-Methoxybenzaldehyde | H₂, Adams catalyst (PtO₂) | Quantitative | - | [1] |

| Sodium Borohydride (B1222165) Reduction | 3-Methoxybenzaldehyde | Sodium borohydride (NaBH₄), Methanol (B129727) | ~98 (analog) | 100 (analog) | [2] |

| Lithium Aluminum Hydride Reduction | 3-Methoxybenzoic acid | Lithium aluminum hydride (LiAlH₄), Tetrahydrofuran (B95107) | - | - | [3] |

| Multi-step Synthesis from m-Chlorobenzaldehyde | m-Chlorobenzaldehyde | Ethylene (B1197577) glycol, Sulfuric acid, Sodium methoxide (B1231860), Metal reducing agent | 93.5 | - | [4] |

| Cannizzaro Reaction | 3-Methoxybenzaldehyde | Strong base (e.g., KOH) | ~50 | - | [5] |

Detailed Experimental Protocols

Reduction of 3-Methoxybenzaldehyde

The reduction of the aldehyde functional group in 3-methoxybenzaldehyde is a direct and efficient method for the synthesis of 3-methoxybenzyl alcohol.

This method involves the use of a catalyst, such as Adams catalyst (platinum oxide), and hydrogen gas to reduce the aldehyde.

Experimental Protocol:

-

In a flask suitable for an Adams hydrogenation apparatus, combine 40 g of 3-methoxybenzaldehyde, 200 ml of ethanol (B145695), 0.2 g of freshly prepared Adams catalyst (platinum oxide), and 2 ml of 0.1M iron sulfate (B86663) solution.[1]

-

Commence shaking the apparatus at a hydrogen pressure of 3 atm.

-

The theoretical hydrogen uptake (0.294 mole) should be reached within approximately 10 minutes.

-

After the reaction is complete, the catalyst can be recovered for subsequent reductions, although its activity may decrease.

-

Remove the ethanol solvent under reduced pressure.

-

Distill the remaining residue in a vacuum under a nitrogen atmosphere to obtain pure 3-methoxybenzyl alcohol. The boiling point is 150°C at 25 mmHg.[1]

Yield: The yield for this reaction is reported to be quantitative.[1]

Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of aldehydes and ketones.

Experimental Protocol:

This protocol is adapted from the reduction of the structurally similar 3,5-dimethoxybenzaldehyde.

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxybenzaldehyde (1.0 equivalent) in methanol (approximately 10-15 mL per gram of aldehyde).

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. Be cautious as hydrogen gas will be evolved.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the methanol using a rotary evaporator.

-

To the resulting aqueous residue, add deionized water and extract the product with ethyl acetate (B1210297) (3 x 20 mL).

-

Combine the organic extracts and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-methoxybenzyl alcohol.[6]

Yield: While a specific yield for 3-methoxybenzyl alcohol is not provided, the reduction of 3,4-dimethoxybenzaldehyde (B141060) using this method yields 98% of the corresponding alcohol with 100% purity.[2]

Reduction of 3-Methoxybenzoic Acid

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols.

Experimental Protocol:

-

In a dry reaction vessel, prepare a stirred solution of 15 g of lithium aluminum hydride in 100 ml of dry tetrahydrofuran (THF).

-

Slowly add a solution of 50 g of m-methoxybenzoic acid in 500 ml of dry THF to the lithium aluminum hydride solution.

-

Once the addition is complete, reflux the reaction mixture for 1 hour.

-

After reflux, cool the mixture and carefully add 50 ml of a saturated sodium chloride solution to quench the excess LiAlH₄.

-

Filter the resulting slurry and wash the insoluble material with 200 ml of ether.

-

Combine the filtrates and evaporate the solvent to dryness to yield an oily residue.

-

Distill the oil under reduced pressure to obtain pure m-methoxybenzyl alcohol as a colorless oil.[3]

Multi-step Synthesis from m-Chlorobenzaldehyde

This synthetic route involves the protection of the aldehyde, a nucleophilic aromatic substitution to introduce the methoxy (B1213986) group, and subsequent deprotection and reduction.[4]

Experimental Protocol:

-

Acetal (B89532) Formation: In a reaction container, combine m-chlorobenzaldehyde, xylene (as solvent), ethylene glycol, and sulfuric acid. The molar ratio of m-chlorobenzaldehyde to ethylene glycol to sulfuric acid should be 1:3:0.1. Heat the mixture to 120°C for 5 hours. After the reaction, remove the toluene (B28343) and excess ethylene glycol, and purify the resulting ethylene glycol m-chlorobenzaldehyde acetal by rectification.[4]

-

Methoxylation: Dissolve the ethylene glycol m-chlorobenzaldehyde in an organic solvent. Add sodium methoxide (1-1.5 molar equivalents) and heat the mixture to 65-67°C for 120-135 minutes.[4]

-

Hydrolysis and Reduction: Evaporate 85-95% of the organic solvent. Cool the reaction system to 10-15°C and adjust the pH to 5-6 by adding 5 wt% dilute sulfuric acid. Separate the organic phase. Add a catalyst and a metal reducing agent to the organic phase to resolve the acetal and reduce the aldehyde to the alcohol.[4]

-

Purification: Separate the organic phase, wash it with deionized water, and dry it over a 4A molecular sieve. The final product, m-methoxy benzyl (B1604629) alcohol, is obtained by distillation.[4]

Yield: The reported yield for this multi-step synthesis is 93.5%.[4]

Cannizzaro Reaction

The Cannizzaro reaction is a disproportionation reaction of two molecules of a non-enolizable aldehyde in the presence of a strong base to yield a primary alcohol and a carboxylic acid.[5] While this reaction produces 3-methoxybenzyl alcohol, it also produces an equimolar amount of 3-methoxybenzoic acid, which may not be ideal if the alcohol is the sole desired product.

General Reaction:

2 R-CHO + OH⁻ → R-CH₂OH + R-COO⁻

In the case of 3-methoxybenzaldehyde:

2 C₈H₈O₂ + KOH → C₈H₁₀O₂ + C₈H₇KO₃

Experimental Protocol:

A detailed protocol specific to 3-methoxybenzaldehyde is not provided in the search results. However, a general procedure involves treating the aldehyde with a concentrated solution of a strong base like potassium hydroxide (B78521) or sodium hydroxide.[5] The reaction mixture is then worked up to separate the alcohol and the carboxylate salt. The alcohol can be extracted with an organic solvent, and the carboxylic acid can be obtained by acidifying the aqueous layer.

Yield: Under ideal conditions, the Cannizzaro reaction produces a 50% yield of both the alcohol and the carboxylic acid.[5]

Visualizations

The following diagrams illustrate the key synthesis pathways described in this guide.

Caption: Overview of Synthesis Pathways for 3-Methoxybenzyl Alcohol.

Caption: General Workflow for the Reduction of 3-Methoxybenzaldehyde.

References

A Technical Guide to the Reactivity of the Hydroxyl Group in 3-Methoxybenzyl Alcohol

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxybenzyl alcohol, with the molecular formula C₈H₁₀O₂, is a functionalized benzyl (B1604629) alcohol widely utilized as a versatile intermediate in the synthesis of pharmaceuticals, fragrances, and other fine chemicals[1]. Its chemical behavior is largely dictated by the reactivity of its two primary functional groups: the aromatic ring and the benzylic hydroxyl (-OH) group. This guide provides an in-depth technical analysis of the hydroxyl group's reactivity, influenced by the electronic effects of the meta-positioned methoxy (B1213986) substituent. Understanding these properties is critical for designing synthetic pathways and developing novel molecules.

The core of 3-methoxybenzyl alcohol's synthetic utility lies in the transformations of its hydroxyl group, which can participate in a wide range of reactions including oxidation, etherification, esterification, and nucleophilic substitution.

Electronic Influence of the meta-Methoxy Group

The reactivity of the benzylic hydroxyl group is significantly modulated by the electronic properties of substituents on the aromatic ring. The methoxy group (-OCH₃) exhibits a dual electronic effect:

-

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the benzene (B151609) ring through the sigma bond framework[2].

-

Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the aromatic pi-system, donating electron density[2].

When positioned meta to the benzylic alcohol, the resonance effect does not extend to the benzylic carbon. Consequently, the electron-withdrawing inductive effect becomes the dominant influence on the reaction center[2][3]. This makes the benzylic carbon slightly more electrophilic and can influence the stability of potential carbocation intermediates formed during certain reactions.

Key Reactions of the Hydroxyl Group

The hydroxyl group is a versatile functional handle for a variety of chemical transformations.

Oxidation

The primary hydroxyl group of 3-methoxybenzyl alcohol can be selectively oxidized to the corresponding aldehyde, 3-methoxybenzaldehyde. This transformation is fundamental in organic synthesis, and various methods have been developed to achieve it with high efficiency and selectivity.

Mechanism: Oxidation can proceed through several pathways depending on the reagents. For instance, metal-catalyzed aerobic oxidations, such as those using a Cu(I)/TEMPO system, involve the formation of an active oxidant species that facilitates the hydrogen abstraction from the alcohol[4]. Direct electro-oxidation proceeds via the formation of a benzyl radical, which is subsequently oxidized to the aldehyde[5].

| Substrate | Oxidant/Catalyst System | Solvent | Yield (%) | Reference |

| 3-Chlorobenzyl alcohol | LiClO₄ (Electro-oxidation) | Methanol | 55 | [5] |

| 3-Methylbenzyl alcohol | LiClO₄ (Electro-oxidation) | Methanol | 99 | [5] |

| Benzyl alcohol | Cu(I)/TEMPO, Air | Dichloromethane (B109758) | ~65 | [4] |

| 4-Methoxybenzyl alcohol | OCNT-800, PMS | Acetonitrile/Water | 46.2 | [6] |

Note: Data for 3-methoxybenzyl alcohol specifically was not available in the provided results; related substituted benzyl alcohols are shown for comparison.

This protocol is adapted from a general procedure for the oxidation of substituted benzyl alcohols[4].

-

Dissolve 3-methoxybenzyl alcohol in a suitable solvent such as dichloromethane in a round-bottom flask.

-

Add catalytic amounts of copper(I) bromide (CuBr), 2,2'-bipyridine (B1663995) (bpy), and (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO).

-

Add N-Methylimidazole (NMI) dropwise. The solution should change color, indicating the start of the reaction.

-

Stir the reaction mixture at room temperature under ambient air, which serves as the stoichiometric oxidant.

-

Monitor the reaction by TLC until the starting material is consumed (typically 30-60 minutes). A color change from red-brown to turbid green often signifies completion[4].

-

Upon completion, quench the reaction and perform an aqueous work-up.

-

Purify the crude product, 3-methoxybenzaldehyde, by column chromatography.

Etherification

Etherification involves the conversion of the hydroxyl group into an ether linkage (-O-R). This can be achieved through several methods, most commonly via acid-catalyzed dehydration or Williamson-like synthesis conditions.

Mechanism: In the presence of an acid catalyst, the hydroxyl group is protonated to form a good leaving group (H₂O). Subsequent departure of water generates a resonance-stabilized benzylic carbocation. This cation is then trapped by a nucleophile (another alcohol molecule for symmetrical ethers, or a different alcohol for unsymmetrical ethers) to form the ether product after deprotonation[7][8].

| Substrate | Catalyst | Solvent | Yield (%) | Reference |

| Benzyl alcohol | FeCl₃·6H₂O (5 mol%) | Propylene (B89431) Carbonate | 91 | [8][9] |

| 4-Methylbenzyl alcohol | FeCl₃·6H₂O (5 mol%) | Propylene Carbonate | 87 | [8][9] |

| 4-Chlorobenzyl alcohol | FeCl₃·6H₂O (5 mol%) | Propylene Carbonate | 85 | [8][9] |

This protocol is based on a general, eco-friendly method for benzyl alcohols[8][9].

-

To a solution of 3-methoxybenzyl alcohol in propylene carbonate, add iron(III) chloride hexahydrate (FeCl₃·6H₂O, 5 mol%).

-

Heat the reaction mixture at the required temperature (e.g., 100-140 °C) and monitor by TLC.

-

After completion, cool the mixture and extract the product with a suitable organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting symmetrical ether, bis(3-methoxybenzyl) ether, by column chromatography.

Esterification

Esterification is the reaction of the hydroxyl group with a carboxylic acid or its derivative to form an ester. This is a cornerstone reaction in organic chemistry, often used for creating prodrugs, fragrances, or for protecting the hydroxyl group.

Mechanism: The classic Fischer esterification involves the acid-catalyzed reaction between an alcohol and a carboxylic acid. Alternatively, the alcohol can be activated or reacted with a pre-activated carboxylic acid. For instance, using an activating agent like N,N-Dimethylformamide dineopentyl acetal (B89532) with the alcohol generates a reactive imidate intermediate, which is then alkylated by the carboxylic acid[10].

| Alcohol | Esterification Reagent | Conditions | Yield (%) | Reference |

| 4-Methoxybenzyl alcohol | Carboxylic acid, DMF dineopentyl acetal | Reflux | Excellent | [10] |

| 4-Methoxybenzyl alcohol | Methyl ester (transesterification) | Toluene, Reflux | 94 | [10] |

| Benzyl alcohols | Oxidative self-esterification with [EMIM]OAc, O₂ | 80°C, 12h | 94 | [11] |

This procedure is adapted from a method for esterifying N-protected peptides with 4-methoxybenzyl alcohol[10].

-

Dissolve the desired carboxylic acid in a suitable solvent.

-

Add 3-methoxybenzyl alcohol and N,N-Dimethylformamide dineopentyl acetal.

-

Heat the mixture to reflux and monitor the reaction progress via TLC.

-

Upon completion, cool the reaction and dilute with an organic solvent.

-

Wash the solution with water to remove DMF and other byproducts.

-

Dry the organic phase, concentrate, and purify the resulting 3-methoxybenzyl ester by chromatography.

Nucleophilic Substitution

The hydroxyl group is a poor leaving group (hydroxide, OH⁻, is a strong base) but can be converted into a good leaving group, allowing for nucleophilic substitution[12]. This reaction is crucial for synthesizing derivatives like 3-methoxybenzyl halides, which are themselves valuable synthetic intermediates[1].

Mechanism: For benzylic alcohols, the reaction with strong hydrogen halides (HX) typically proceeds via an Sₙ1 mechanism[13]. The reaction is initiated by the protonation of the hydroxyl group by the acid, forming an oxonium ion (-OH₂⁺)[12][13]. This species is an excellent leaving group. Loss of water generates a stable benzylic carbocation, which is then rapidly attacked by the halide nucleophile (X⁻) to yield the final product.

| Alcohol Type | Reagent | Mechanism | Product | Reference |

| Tertiary Alcohols | HX (HCl, HBr) | Sₙ1 | Alkyl Halide | [13] |

| Secondary Alcohols | HX (HCl, HBr) | Sₙ1 / Sₙ2 | Alkyl Halide | [12][13] |

| Primary Alcohols | HX (HCl, HBr) | Sₙ2 | Alkyl Halide | [12][13] |

| Benzyl Alcohols | Ph₃P / ICH₂CH₂I, Nu⁻ | Sₙ2-like | Substituted Product | [14] |

This is a general procedure for the conversion of benzylic alcohols to the corresponding halides[13].

-

Place 3-methoxybenzyl alcohol in a round-bottom flask equipped with a reflux condenser.

-

Add a concentrated solution of hydrobromic acid (HBr, e.g., 48% aqueous).

-

Heat the mixture to reflux. The reaction progress can be monitored by observing the formation of an immiscible layer of the product.

-

After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

Separate the organic layer, wash it with water, then with a dilute sodium bicarbonate solution, and finally with brine.

-

Dry the crude 3-methoxybenzyl bromide over an anhydrous drying agent (e.g., MgSO₄).

-

The product can be purified further by vacuum distillation.

Conclusion

The hydroxyl group of 3-methoxybenzyl alcohol is a highly versatile functional group that serves as a gateway to a vast array of chemical transformations. Its reactivity is subtly controlled by the electron-withdrawing inductive effect of the meta-methoxy substituent. Through oxidation, etherification, esterification, and nucleophilic substitution, this readily available starting material can be converted into a multitude of valuable aldehydes, ethers, esters, and halides. A thorough understanding of these reaction pathways, mechanisms, and experimental conditions is essential for researchers in synthetic chemistry and drug development to effectively harness the potential of this important building block.

References

- 1. 3-Methoxybenzyl Alcohol: Market Trends, Applications, and Future Prospects - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Methoxy group - Wikipedia [en.wikipedia.org]

- 4. rsc.org [rsc.org]

- 5. Selective C–H bond electro-oxidation of benzylic acetates and alcohols to benzaldehydes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02300F [pubs.rsc.org]

- 6. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 7. brainly.com [brainly.com]

- 8. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. sioc.cas.cn [sioc.cas.cn]

An In-depth Technical Guide on the Electron-Donating Effects of the Methoxy Group in 3-Methoxybenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electron-donating effects of the methoxy (B1213986) group in the meta position of 3-methoxybenzyl alcohol. The strategic placement of the methoxy group imparts distinct electronic properties to the molecule, influencing its reactivity and making it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and fragrance industries.[1] This document outlines the fundamental principles governing these electronic effects, supported by quantitative data, detailed experimental protocols, and visual representations of key chemical processes.

Core Concepts: The Duality of the Methoxy Group's Electronic Influence

The methoxy group (-OCH₃) exhibits a dual electronic character, influencing the aromatic ring through two primary mechanisms: the inductive effect (-I) and the resonance effect (+R or +M).

-

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the benzene (B151609) ring through the sigma (σ) bond framework. This effect is distance-dependent and weakens with increasing distance from the substituent.

-

Resonance Effect (+R): The lone pairs of electrons on the oxygen atom can be delocalized into the π-system of the benzene ring. This donation of electron density increases the electron richness of the ring, particularly at the ortho and para positions.

In the case of 3-methoxybenzyl alcohol, the methoxy group is in the meta position relative to the hydroxymethyl group. At the meta position, the resonance effect is significantly diminished as it cannot be directly delocalized to this position.[2] Consequently, the inductive electron-withdrawing effect becomes more pronounced, leading to a net, albeit weak, electron-withdrawing character at the meta position itself.[2][3] However, the overall effect on the reactivity of the aromatic ring in reactions like electrophilic aromatic substitution is a complex interplay of these factors.

Quantitative Analysis of Electronic Effects

The electronic influence of substituents on an aromatic ring can be quantified using Hammett and Taft constants. These parameters provide a measure of the electron-donating or electron-withdrawing nature of a substituent and are invaluable in predicting reaction rates and equilibria.

| Parameter | Value | Description | Reference |

| Hammett Constant (σm) | +0.11 | A positive value indicates a net electron-withdrawing effect at the meta position, primarily due to the inductive effect of the oxygen atom. | [4] |

| pKa (Predicted) | 14.43 ± 0.10 | The predicted acid dissociation constant of the hydroxyl proton. | [5] |

Spectroscopic Data of 3-Methoxybenzyl Alcohol

The structural features of 3-methoxybenzyl alcohol can be confirmed through various spectroscopic techniques. The following table summarizes key spectroscopic data for the compound.

| Spectroscopic Technique | Key Data Points | Reference |

| ¹H NMR | Data available, specific shifts can be found in the reference. | [6] |

| ¹³C NMR | Data available, specific shifts can be found in the reference. | [6] |

| IR Spectroscopy (Neat) | 3360 cm⁻¹ (O-H stretch), 2902 cm⁻¹ (C-H stretch), 1596 cm⁻¹ (C=C aromatic stretch), 1253 cm⁻¹ (C-O stretch), 1039 cm⁻¹ (C-O stretch), 785 cm⁻¹ (C-H aromatic bend). | [6][7] |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z = 138. Other significant fragments can be found in the reference. | [7] |

Experimental Protocols

Synthesis of 3-Methoxybenzyl Alcohol via Reduction of 3-Methoxybenzaldehyde (B106831)

This protocol details the synthesis of 3-methoxybenzyl alcohol from 3-methoxybenzaldehyde using sodium borohydride (B1222165), a mild and selective reducing agent.

Materials:

-

3-Methoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (B129727) (or Ethanol)

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Hydrochloric acid (1 M)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 3-methoxybenzaldehyde (1 equivalent) in methanol (10 volumes).

-

Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.2 equivalents) portion-wise to the stirred solution, ensuring the temperature is maintained below 10 °C.

-

Reaction: After the complete addition of NaBH₄, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add 1 M hydrochloric acid to quench the excess NaBH₄ and neutralize the solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 10 volumes).

-

Washing and Drying: Combine the organic layers and wash with deionized water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 3-methoxybenzyl alcohol.

-

Purification (Optional): The crude product can be purified by vacuum distillation.[8]

Oxidation of 3-Methoxybenzyl Alcohol to 3-Methoxybenzaldehyde

This protocol describes the oxidation of 3-methoxybenzyl alcohol to the corresponding aldehyde using nitric acid in an aqueous medium.

Materials:

-

3-Methoxybenzyl alcohol

-

Nitric acid (10-50% solution)

-

Water

Procedure:

-

Reaction Setup: In a reaction vessel, place 3-methoxybenzyl alcohol.

-